1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole
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Overview
Description
1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction typically requires refluxing in acetic acid or hydrochloric acid. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors, influencing biological pathways. For example, it may interact with enzymes or receptors involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole can be compared with other indole derivatives such as:
1-Methyl-2-pyridin-3-yl-pyrrolidin-2-ol: Known for its antimicrobial properties.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Used in the study of nicotinic acetylcholine receptors.
1-Methyl-3-pyrrolidinol: Utilized in various synthetic applications.
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in scientific research.
Properties
IUPAC Name |
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-21-13-15(16-7-2-3-9-18(16)21)14-22-12-6-10-19(22)17-8-4-5-11-20-17/h2-5,7-9,11,13,19H,6,10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMSTKWOOJNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCCC3C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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